molecular formula C10H11Cl2FN2 B13129405 (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride

(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride

Cat. No.: B13129405
M. Wt: 249.11 g/mol
InChI Key: OLMOKJCKTSBIRB-UHFFFAOYSA-N
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Description

(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, which makes them valuable in the treatment of various bacterial infections. The incorporation of a fluorine atom at the 6-position of the quinoline ring enhances the compound’s antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoroquinolin-4-yl)methanamine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the reaction of 6-fluoroquinoline with formaldehyde and ammonia, followed by reduction to yield the desired amine. The reaction conditions often involve the use of a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoroquinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antibacterial properties and its effects on bacterial DNA-gyrase.

    Medicine: Research is ongoing to explore its potential as an antibacterial agent in the treatment of infections.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Fluoroquinolin-4-yl)methanamine;dihydrochloride involves the inhibition of bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to other fluoroquinolones, which also target bacterial DNA-gyrase.

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Uniqueness

(6-Fluoroquinolin-4-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct antibacterial properties. Compared to other fluoroquinolones, it may exhibit different levels of activity against various bacterial strains and have unique pharmacokinetic properties.

Properties

Molecular Formula

C10H11Cl2FN2

Molecular Weight

249.11 g/mol

IUPAC Name

(6-fluoroquinolin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H9FN2.2ClH/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10;;/h1-5H,6,12H2;2*1H

InChI Key

OLMOKJCKTSBIRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)CN.Cl.Cl

Origin of Product

United States

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